(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs have been found to be effective in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. MS-275 is a potent HDACI that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Neuroprotection and Stroke Treatment
The compound’s structure suggests potential neuroprotective effects. Given the urgent need for effective treatments for stroke-related brain damage, researchers have explored compounds that could mitigate neuronal death caused by ischemic strokes. (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole could be investigated for its ability to protect neurons from glutamate toxicity, which plays a significant role in cerebral ischemia. Further studies could evaluate its efficacy in animal models and potentially lead to novel stroke therapies .
Antitumor Activity
Piperazine derivatives, including those containing the piperazinyl moiety found in our compound, have been explored for their antitumor properties. Researchers have synthesized novel organic compounds with piperazine rings, and some of these exhibit promising antitumor effects. Investigating the cytotoxicity and mechanism of action of our compound against cancer cell lines could reveal its potential as an antitumor agent .
Antifungal Properties
While the specific compound hasn’t been directly studied for antifungal activity, related piperazine derivatives have shown promise. For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents. Although not identical, this information suggests that exploring the antifungal activity of our compound could be worthwhile .
Antibacterial Applications
The compound’s unique structure may also lend itself to antibacterial properties. Researchers have investigated similar molecules for their effects against various bacterial strains. Conducting in vitro assays to assess its antibacterial activity against clinically relevant bacteria could provide valuable insights .
1,2,4-Triazole Derivatives and Antimicrobial Activity
Considering the presence of the 1,2,4-triazole nucleus in our compound, it’s worth exploring its antimicrobial potential. Some 1,2,4-triazole derivatives have exhibited good antimicrobial activities. Investigating our compound’s effects against specific microorganisms (bacteria, fungi, or both) could yield interesting results .
Indole Derivatives and Cell Biology
Indoles, including our compound, play a crucial role in cell biology. They are prevalent in natural products and drugs. Investigating the biological effects of our compound on cell lines (e.g., cancer cells) could reveal its impact on cell growth, signaling pathways, and other cellular processes .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
It’s known that benzimidazole derivatives interact with various biological targets, leading to their diverse pharmacological effects . Similarly, piperazine derivatives are known to interact with various receptors and enzymes, contributing to their wide range of biological activities .
Biochemical Pathways
Benzimidazole and piperazine derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Benzimidazole and piperazine derivatives are known to be extensively metabolized, often by cytochrome p450 enzymes .
Result of Action
Benzimidazole and piperazine derivatives are known to have various biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
1-methyl-2-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-23-20-10-6-5-9-19(20)22-21(23)17-24-12-14-25(15-13-24)28(26,27)16-11-18-7-3-2-4-8-18/h2-11,16H,12-15,17H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFJIZOWEQFGGF-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole |
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